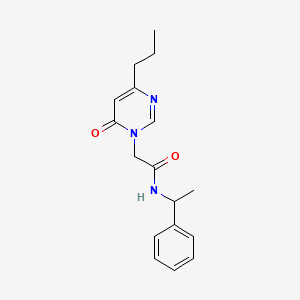

2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide

Description

Properties

IUPAC Name |

2-(6-oxo-4-propylpyrimidin-1-yl)-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-3-7-15-10-17(22)20(12-18-15)11-16(21)19-13(2)14-8-5-4-6-9-14/h4-6,8-10,12-13H,3,7,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSAAJDMVDGDFIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C=N1)CC(=O)NC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Molecular Characteristics

- Molecular Formula: C16H18N2O2

- Molecular Weight: 270.33 g/mol

The structure features a pyrimidine ring substituted with a propyl group and an acetamide moiety attached to a phenylethyl group, contributing to its unique biological profile.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives containing the acetamide functional group have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15.3 | Induction of apoptosis |

| N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide | HCT116 | 8.5 | Inhibition of cell proliferation |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that similar acetamide derivatives can inhibit pro-inflammatory cytokines, which are pivotal in inflammatory responses. For example:

| Compound | Inflammatory Model | Effect |

|---|---|---|

| N-(1-phenylethyl)acetamide analogs | LPS-stimulated macrophages | Reduced TNF-alpha production by 30% |

This activity may be attributed to the inhibition of NF-kB pathways, leading to decreased expression of inflammatory mediators .

Acetylcholinesterase Inhibition

Another area of interest is the potential of this compound as an acetylcholinesterase inhibitor, which is relevant for conditions like Alzheimer's disease. Preliminary studies indicate that derivatives exhibit varying degrees of inhibition:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 12.5 | Acetylcholinesterase |

This suggests a possible therapeutic role in cognitive disorders, although further research is needed to elucidate the exact mechanisms involved .

Synthesis and Evaluation

In a study conducted by Priyanka et al., a series of phenoxy derivatives including N-(1-phenylethyl)acetamide were synthesized and evaluated for their biological activities. The results demonstrated significant anti-cancer and anti-inflammatory effects across multiple assays, highlighting the therapeutic potential of such compounds .

Pharmacological Studies

Another investigation focused on the pharmacological profiling of acetamide derivatives showed that those with pyrimidine cores exhibited enhanced bioactivity compared to their non-pyrimidine counterparts. This study emphasized structure-activity relationships (SAR) that could guide future drug development efforts .

Q & A

Q. What are the key steps and critical parameters in synthesizing 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide?

The synthesis involves multi-step reactions:

- Pyrimidine Core Formation : Cyclization of thiourea derivatives with β-keto esters under acidic conditions.

- Functionalization : Introduction of the propyl group via alkylation and coupling of the acetamide moiety using carbodiimide-based coupling agents.

- Critical Parameters : Temperature (60–80°C for alkylation), solvent choice (dichloromethane or DMF for coupling), and catalyst use (e.g., HOBt/DCC for amide bond formation). Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- 1H/13C NMR : Confirm substituent positions (e.g., propyl CH2 at δ 1.2–1.5 ppm, pyrimidine NH at δ 10.0–12.5 ppm) and acetamide carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 340.2 (C18H21N3O2).

- IR Spectroscopy : Identify carbonyl stretches (C=O at 1680–1720 cm⁻¹) and NH bending (1540–1580 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products during synthesis?

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst ratios.

- Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions (e.g., via controlled residence times) .

- Inert Atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates (e.g., thioether groups) .

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?

- Impurity Analysis : Use HPLC-MS to identify by-products (e.g., unreacted starting materials or hydrolyzed intermediates).

- Solvent Artifacts : Compare DMSO-d6 vs. CDCl3 spectra to distinguish solvent-shifted NH protons .

- Dynamic Effects : Variable-temperature NMR can resolve rotational isomers in the phenylethyl group .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to enzymes like dihydrofolate reductase.

- Molecular Docking : Use AutoDock Vina to predict binding poses with pyrimidine-binding pockets.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for receptor interactions .

Q. How can structure-activity relationship (SAR) studies be designed to enhance pharmacological activity?

- Functional Group Modulation : Replace the propyl group with fluorinated or cyclopropyl analogs to assess steric/electronic effects.

- Bioisosteric Replacement : Substitute the phenylethyl group with heteroaromatic rings (e.g., indole) to improve solubility.

- Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., acetamide hydrolysis) .

Q. What experimental approaches address stability challenges under physiological conditions?

- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS.

- Light Sensitivity Tests : Expose to UV-Vis light (300–800 nm) to assess photolytic decomposition.

- Thermogravimetric Analysis (TGA) : Determine thermal stability up to 300°C .

Q. How can computational modeling guide the design of analogs with improved binding affinity?

- QM/MM Simulations : Calculate binding energies of modified analogs at enzyme active sites.

- ADMET Prediction : Use SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for bioavailability.

- Free-Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications .

Methodological Considerations

Q. What strategies mitigate solubility limitations in in vitro assays?

Q. How can researchers validate the compound’s purity and identity in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.